Bismite
Bismite
Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Luteolin, also known as digitoflavone or flacitran, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, luteolin is considered to be a flavonoid lipid molecule. Luteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Luteolin has been primarily detected in blood. Within the cell, luteolin is primarily located in the membrane (predicted from logP). Luteolin is also a parent compound for other transformation products, including but not limited to, 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, carlinoside, and luteolin 6-C-[beta-D-glucosyl-(1->2)-alpha-L-arabinoside]. Luteolin is a bitter tasting compound that can be found in a number of food items such as hot chocolate, coconut, oyster mushroom, and black salsify. This makes luteolin a potential biomarker for the consumption of these food products.
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4' 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an antioxidant, an anti-inflammatory agent and an apoptosis inducer. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-).
Luteolin, also known as digitoflavone or flacitran, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, luteolin is considered to be a flavonoid lipid molecule. Luteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Luteolin has been primarily detected in blood. Within the cell, luteolin is primarily located in the membrane (predicted from logP). Luteolin is also a parent compound for other transformation products, including but not limited to, 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, carlinoside, and luteolin 6-C-[beta-D-glucosyl-(1->2)-alpha-L-arabinoside]. Luteolin is a bitter tasting compound that can be found in a number of food items such as hot chocolate, coconut, oyster mushroom, and black salsify. This makes luteolin a potential biomarker for the consumption of these food products.
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4' 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an antioxidant, an anti-inflammatory agent and an apoptosis inducer. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-).
Brand Name:
Vulcanchem
CAS No.:
1318-21-4
VCID:
VC0072000
InChI:
InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
SMILES:
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula:
C15H10O6
Molecular Weight:
286.24 g/mol
Bismite
CAS No.: 1318-21-4
Main Products
VCID: VC0072000
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
CAS No. | 1318-21-4 |
---|---|
Product Name | Bismite |
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H |
Standard InChIKey | IQPNAANSBPBGFQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Melting Point | Mp 328-330 ° (325 °) 329.5°C |
Physical Description | Solid |
Description | Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis. Luteolin, also known as digitoflavone or flacitran, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, luteolin is considered to be a flavonoid lipid molecule. Luteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Luteolin has been primarily detected in blood. Within the cell, luteolin is primarily located in the membrane (predicted from logP). Luteolin is also a parent compound for other transformation products, including but not limited to, 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, carlinoside, and luteolin 6-C-[beta-D-glucosyl-(1->2)-alpha-L-arabinoside]. Luteolin is a bitter tasting compound that can be found in a number of food items such as hot chocolate, coconut, oyster mushroom, and black salsify. This makes luteolin a potential biomarker for the consumption of these food products. Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4' 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an antioxidant, an anti-inflammatory agent and an apoptosis inducer. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-). |
Synonyms | 3',4',5,7-Tetrahydroxy-Flavone 3',4',5,7-Tetrahydroxyflavone Luteolin Luteoline |
PubChem Compound | 5280445 |
Last Modified | Nov 11 2021 |
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